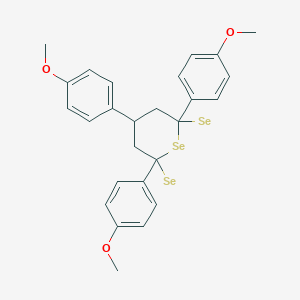
CID 12936258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the PubChem CID 12936258 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 12936258 involves several synthetic routes. One common method includes the reaction of specific starting materials under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise control of reaction parameters, and continuous monitoring to maintain product quality .
Chemical Reactions Analysis
Types of Reactions: CID 12936258 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
CID 12936258 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and molecular interactions. In medicine, it is investigated for its potential therapeutic effects. Additionally, in industry, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 12936258 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the pathway involved .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 12936258 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but can differ in specific functional groups or molecular configurations .
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective .
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields. Its preparation methods, chemical reactions, and mechanism of action make it a valuable tool for research and industrial purposes. By understanding its similarities and differences with other compounds, researchers can better utilize its potential for various applications.
Properties
Molecular Formula |
C26H26O3Se3 |
|---|---|
Molecular Weight |
623.4 g/mol |
InChI |
InChI=1S/C26H26O3Se3/c1-27-22-10-4-18(5-11-22)19-16-25(30,20-6-12-23(28-2)13-7-20)32-26(31,17-19)21-8-14-24(29-3)15-9-21/h4-15,19H,16-17H2,1-3H3 |
InChI Key |
BPBXJKSTEKAFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC([Se]C(C2)(C3=CC=C(C=C3)OC)[Se])(C4=CC=C(C=C4)OC)[Se] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















